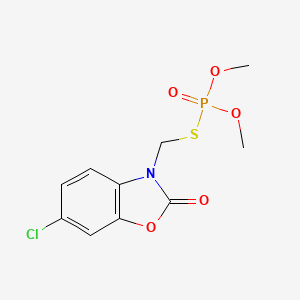

6-chloro-3-(dimethoxyphosphorylsulfanylmethyl)-1,3-benzoxazol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CGA 18809: Salmosan , is a plant-derived patented product rich in β-galactomannans. It is primarily used as a natural barrier against Salmonella spp. in livestock, preventing the invasion of the intestinal wall by these pathogens while maintaining the integrity of the intestinal tract . Salmosan also exhibits prebiotic and immunostimulant effects, making it a valuable addition to animal feed .

準備方法

Synthetic Routes and Reaction Conditions: Salmosan is derived from natural sources, specifically the carob bean of the Ceratonia siliqua tree and the guar bean of the Cyamopsis tetragonoloba . The extraction process involves hydrolyzing mannan oligosaccharides to obtain a product extremely rich in β-galactomannan .

Industrial Production Methods: The industrial production of Salmosan involves the extraction and purification of β-galactomannans from the aforementioned natural sources. The process includes several steps such as milling, hydrolysis, filtration, and drying to obtain the final product .

化学反応の分析

Types of Reactions: Salmosan undergoes various chemical reactions, including:

Oxidation: Salmosan can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in Salmosan.

Substitution: Substitution reactions can occur, leading to the formation of new compounds with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed: The major products formed from these reactions include various derivatives of β-galactomannan, which can have different biological and chemical properties .

科学的研究の応用

Salmosan has a wide range of scientific research applications, including:

Chemistry:

- Used as a natural feed additive to reduce human salmonellosis induced by Salmonella Enteritidis .

- Acts as a prebiotic, promoting the growth of beneficial gut bacteria .

Biology:

- Protects epithelial barrier function in Caco-2 cells infected by Salmonella enterica .

- Exhibits immunostimulant effects, enhancing the immune response in animals .

Medicine:

- Potential therapeutic agent for preventing epithelial barrier function disruption .

- May be used in developing new treatments for infections caused by Salmonella spp. and other pathogens .

Industry:

- Used in animal feed to increase resistance to Salmonella spp. infection .

- Helps in maintaining the hygiene and biosecurity of livestock facilities .

作用機序

Salmosan exerts its effects through several mechanisms:

Prevention of Pathogen Adhesion: Salmosan prevents the adhesion of Salmonella spp.

Immunostimulant Effect: It enhances the immune response by stimulating the production of immune cells and cytokines.

Prebiotic Effect: Promotes the growth of beneficial gut bacteria, which in turn helps in maintaining gut health and preventing infections.

類似化合物との比較

Azamethiphos: Another compound used as an insecticide and acaricide, similar to Salmosan in its application in animal health.

Emamectin Benzoate: Used as an insecticide, it also has applications in controlling parasites in livestock.

Cypermethrin: A synthetic pyrethroid used as an insecticide, effective against a wide range of pests.

Uniqueness of Salmosan: Salmosan is unique due to its natural origin and its dual role as both a prebiotic and an immunostimulant. Unlike synthetic compounds, Salmosan is derived from natural sources and has minimal side effects. Its ability to prevent pathogen adhesion and enhance the immune response makes it a valuable addition to animal feed and a promising candidate for further research in both veterinary and human medicine .

生物活性

6-chloro-3-(dimethoxyphosphorylsulfanylmethyl)-1,3-benzoxazol-2-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to present a detailed analysis of its biological activity, including data tables, research findings, and case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C10H11ClNO5PS

- Molecular Weight : 323.69 g/mol

- CAS Number : 35575-96-3

Structural Representation

The compound's structure can be represented using various chemical notations:

- InChI : InChI=1S/C10H11ClNO5PS/c1-15-18(14,16-2)19-6-12-8-4-3-7(11)5-9(8)17-10(12)13/h3-5H,6H2,1-2H3

- SMILES : CCOC(=O)P(=O)(OC)SC(C1=CC=CC2=C1N=C(O2)C(=O)N)Cl

Anticancer Potential

Recent studies have highlighted the potential of benzoxazole derivatives in cancer therapy. The benzoxazole scaffold has been identified as a promising candidate for developing inhibitors targeting specific proteins involved in cancer progression.

Case Study: JMJD3 Inhibition

A study focused on the inhibition of JMJD3, an important demethylase involved in epigenetic regulation, indicated that compounds related to the benzoxazole structure exhibit significant inhibitory activity. For instance, a related compound demonstrated an IC50 value of 1.22 ± 0.22 μM against JMJD3, suggesting that similar derivatives may also possess anticancer properties .

The proposed mechanism involves the inhibition of histone demethylation processes, which are crucial for cancer cell proliferation and survival. By targeting these pathways, such compounds can induce cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Compound | IC50 (μM) | Reference |

|---|---|---|---|

| JMJD3 Inhibition | Benzoxazole Derivative | 1.22 ± 0.22 | |

| Antimicrobial Activity | Not Specified | Varies | |

| Cytotoxicity in Melanoma | Related Compound | Varies |

Additional Studies

Other investigations into related benzoxazole compounds have shown varying degrees of biological activity against different cancer cell lines and microbial strains. These studies emphasize the need for further exploration into the structure-activity relationship (SAR) of these compounds to optimize their efficacy.

特性

IUPAC Name |

6-chloro-3-(dimethoxyphosphorylsulfanylmethyl)-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClNO5PS/c1-15-18(14,16-2)19-6-12-8-4-3-7(11)5-9(8)17-10(12)13/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJAZKBQPYPTQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)SCN1C2=C(C=C(C=C2)Cl)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClNO5PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。